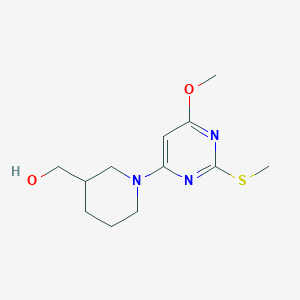

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-17-11-6-10(13-12(14-11)18-2)15-5-3-4-9(7-15)8-16/h6,9,16H,3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGKWFNROZPIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCCC(C2)CO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and substituted with methoxy and methylthio groups.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then functionalized with a methanol group.

Coupling Reaction: The pyrimidine and piperidine rings are coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Catalysts: To increase the reaction rate and selectivity.

Solvents: To dissolve reactants and control the reaction environment.

Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol (CAS: 1404192-13-7)

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- Key Differences : The ethoxy (O–CH₂CH₃) group replaces the methoxy group at the 6-position, and the methylthio group is absent.

- The absence of sulfur may reduce interactions with thiol-reactive binding sites .

Compound B : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1353966-92-3)

- Molecular Formula : C₁₇H₂₈N₄O₃S

- Molecular Weight : 384.49 g/mol

- Key Differences: A tert-butyl carbamate group replaces the methanol moiety.

- Implications : The carbamate acts as a protective group for amines, enhancing stability during synthesis. The increased molecular weight and steric bulk may reduce bioavailability compared to the parent compound .

Core Heterocycle Modifications

Compound C : 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1353977-93-1)

- Molecular Formula : C₁₀H₁₃N₃O₃S

- Molecular Weight : 255.30 g/mol

- Key Differences: The piperidine ring is replaced with a smaller azetidine (4-membered ring), and the methanol group is substituted with a carboxylic acid (–COOH).

- The carboxylic acid enhances solubility but may limit blood-brain barrier penetration .

Compound D : [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS: 1094223-48-9)

- Molecular Formula : C₁₀H₁₄ClN₃O

- Molecular Weight : 243.70 g/mol

- Key Differences : Pyridazine replaces pyrimidine, and a chlorine atom is introduced at the 6-position.

- Implications: Pyridazine’s electron-deficient nature may alter π-π stacking interactions.

Functional Group Replacements

Compound E : {1-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol

Comparative Data Table

Research Implications

- Sulfur vs. Oxygen : The methylthio group in the target compound offers stronger hydrophobic interactions compared to ethoxy or methoxy groups, which is critical for binding to sulfur-recognizing domains (e.g., in antiviral targets) .

- Ring Size : Piperidine (6-membered) vs. azetidine (4-membered) affects conformational entropy; smaller rings may restrict binding to flexible pockets .

- Functional Groups: Methanol (–CH₂OH) balances hydrophilicity and permeability, whereas carboxylic acids (–COOH) favor solubility but limit CNS penetration .

Biological Activity

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 255.34 g/mol

- CAS Number : 1353958-15-2

Synthesis

The synthesis of this compound has been detailed in various studies, typically involving the reaction of pyrimidine derivatives with piperidine under controlled conditions. The presence of the methoxy and methylthio groups is crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar pyrimidine and piperidine structures. For instance, one study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC values for these compounds ranged from 1.07 to 0.51 µg/mL, indicating potent inhibitory activity compared to standard treatments like 5-FU .

The proposed mechanism of action involves the inhibition of microtubule assembly, which is critical for cell division. This disruption leads to apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of such compounds. The following table summarizes key findings related to structural modifications and their corresponding biological activities:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhanced solubility and bioavailability |

| Methylthio substitution | Increased cytotoxicity against cancer cells |

| Piperidine ring presence | Essential for receptor binding |

Case Studies

-

Case Study on MDA-MB-231 Cells :

- Objective : Evaluate the cytotoxic effects of the compound.

- Method : Cells were treated with varying concentrations (1 µM to 10 µM).

- Results : Significant morphological changes and increased apoptosis were observed at concentrations above 1 µM, with caspase-3 activity enhanced by 1.33–1.57 times at 10 µM.

-

In Vivo Studies :

- Animal models have shown that similar compounds can reduce tumor size significantly compared to controls, suggesting potential for further clinical development.

Q & A

Q. What stability studies are required for long-term storage?

- Conditions :

- Thermal Stability : Assess decomposition at 40°C over 30 days via TLC and HPLC.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.